![molecular formula C12H18NO4P B14380682 Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate CAS No. 89901-57-5](/img/structure/B14380682.png)
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is a chemical compound known for its unique structure and properties. It contains a phosphonate group, a cyano group, and a furan ring, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable cyanoethyl derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester bond .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and scalability .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Phosphonic acids.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonates.
Aplicaciones Científicas De Investigación
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of phosphonate-based drugs.
Industry: Utilized in the production of agrochemicals and flame retardants.
Mecanismo De Acción
The mechanism of action of diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate involves its ability to participate in nucleophilic substitution and addition reactions. The cyano group can act as an electrophile, while the phosphonate group can serve as a nucleophile, facilitating various chemical transformations. The compound’s reactivity is influenced by the electronic properties of the furan ring and the substituents attached to it .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl cyanomethylphosphonate: Similar structure but lacks the furan ring.
Diethyl phosphite: Contains the phosphonate group but lacks the cyano and furan groups.
Ethyl cyanoacetate: Contains the cyano group but lacks the phosphonate and furan groups.
Uniqueness
Diethyl [2-cyano-1-(5-methylfuran-2-yl)ethyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic properties and reactivity. This makes it a valuable compound in synthetic chemistry and various industrial applications .
Propiedades
Número CAS |
89901-57-5 |
|---|---|
Fórmula molecular |
C12H18NO4P |
Peso molecular |
271.25 g/mol |
Nombre IUPAC |
3-diethoxyphosphoryl-3-(5-methylfuran-2-yl)propanenitrile |
InChI |
InChI=1S/C12H18NO4P/c1-4-15-18(14,16-5-2)12(8-9-13)11-7-6-10(3)17-11/h6-7,12H,4-5,8H2,1-3H3 |
Clave InChI |
VGMVBMRZJJRJML-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=O)(C(CC#N)C1=CC=C(O1)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(cyclohexen-1-yl)phenyl]formamide](/img/structure/B14380613.png)
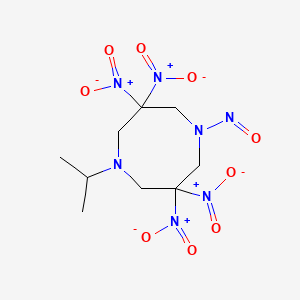
![4-(5-m-Tolyl-[1,2,4]oxadiazol-3-yl)-pyridine](/img/structure/B14380624.png)
![2,6-Bis{[(tributylstannyl)oxy]methyl}pyridine](/img/structure/B14380626.png)
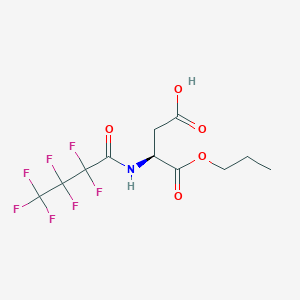
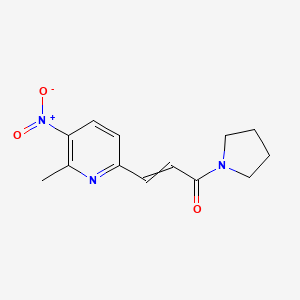

![2-[(Dec-2-yn-1-yl)oxy]oxane](/img/structure/B14380654.png)
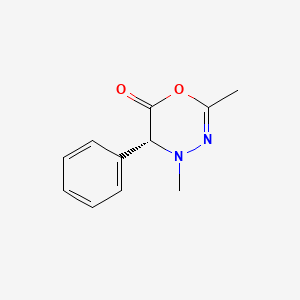
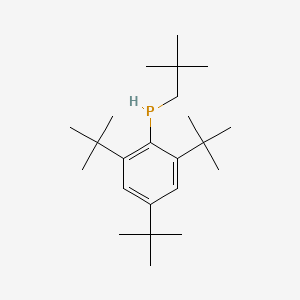

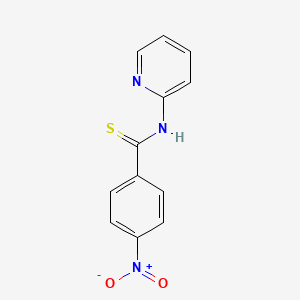
![2-[(Naphtho[2,3-b]thiophen-2-yl)methyl]benzoic acid](/img/structure/B14380687.png)
